![molecular formula C15H26N2 B2721278 4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine CAS No. 1240971-32-7](/img/structure/B2721278.png)
4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those similar in structure to "4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine," have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Such compounds are found to have significant effects, with some showing potent inhibitory activity against AChE, making them potential candidates for antidementia agent development (Sugimoto et al., 1990).
Analgesic Activity
Research into the analgesic activity of piperidine derivatives has indicated that methylation of the piperidine ring can enhance analgesic potency. Studies in this area aim to understand the structure-activity relationships to develop potent analgesic agents (Riley, Hale, & Wilson, 1973).
Chiral Building Blocks for Alkaloids
Piperidine-based compounds have also been explored as chiral building blocks for synthesizing piperidine-related alkaloids. This research involves innovative synthetic methodologies to construct complex alkaloid structures, contributing to the development of novel pharmaceuticals (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Anti-Cancer Agents
Piperidine pharmacophores have shown promise in oncological research, with certain derivatives being evaluated for their anti-cancer potential. These compounds exhibit significant efficacy against various cancer cell lines, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Ramalingam et al., 2022).
Alkaline Fuel Cells
In the field of materials science, poly(arylene piperidinium)s have been synthesized and studied as anion exchange membranes (AEMs) for alkaline fuel cells. These materials demonstrate excellent alkaline stability and conductivity, contributing to advancements in fuel cell technology (Olsson, Pham, & Jannasch, 2018).
Antimicrobial Agents
Piperidine derivatives have also been investigated for their antimicrobial properties, with some showing potent antibacterial and antifungal activities. This research is crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Mechanism of Action
Future Directions
The importance of piperidine nucleus in the field of drug discovery has been highlighted in recent studies . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
4-methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-8-16-11-6-15(7-12-16)13-17-9-4-14(2)5-10-17/h1,14-15H,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZLXPNIHCSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
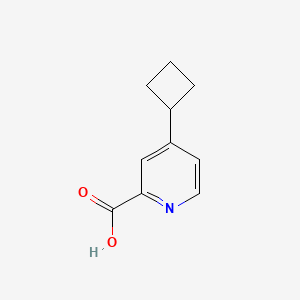
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2721199.png)
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
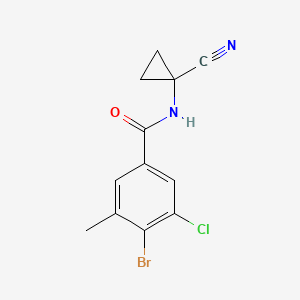
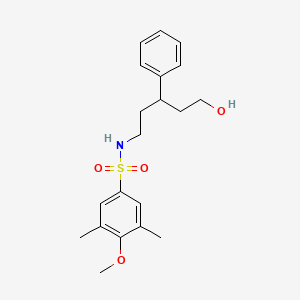
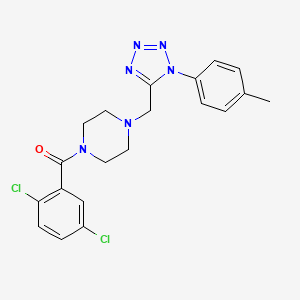
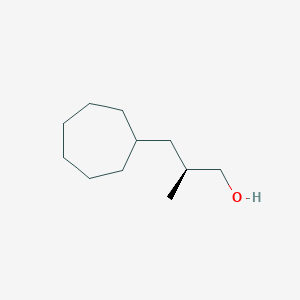
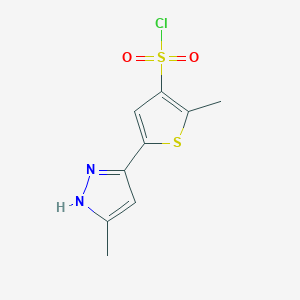


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2721213.png)
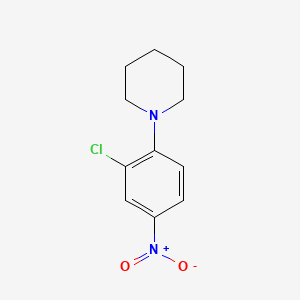
![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2721215.png)
